molecular formula C18H19N3O2S2 B2777920 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897469-91-9

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2777920
M. Wt: 373.49
InChI Key: WOXPFFOYOMJTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzothiazole, an ethoxy group, a piperazine ring, and a thiophene ring. Benzothiazoles are heterocyclic compounds that are common structural units in pharmacological drugs . Piperazine derivatives also have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. The specific reactions would depend on the reagents and conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors like their molecular structure and the functional groups they contain. These properties can be analyzed using various techniques .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : The synthesis of pyridine and thiazole derivatives, including structures related to "(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone," has demonstrated variable and modest antimicrobial activities against bacterial and fungal strains. This suggests its potential as a framework for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Anti-tubercular Activity : Compounds based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes. Several of these compounds showed potent in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, indicating their potential as novel anti-tubercular agents (Pancholia et al., 2016).

  • Antitumor Activity : Certain derivatives synthesized from related frameworks have shown inhibitory effects on a range of cancer cell lines, highlighting the compound's relevance in the search for new anticancer drugs (Bhole & Bhusari, 2011).

  • Structural Characterization and Docking Studies : The detailed structural characterization and docking studies of similar compounds provide insights into their antibacterial activity, suggesting potential applications in designing drugs with specific microbial targets (Shahana & Yardily, 2020).

Future Directions

The future research directions for similar compounds could involve the synthesis of new derivatives, the exploration of their biological activity, and the development of new drugs .

properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-2-23-13-5-6-14-16(12-13)25-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-24-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPFFOYOMJTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.